7-Hydroxy-3,4-dimethylindan-1-one
Overview
Description
7-Hydroxy-3,4-dimethylindan-1-one is an organic compound belonging to the indanone family. Indanones are known for their diverse biological activities and applications in medicinal chemistry. This compound, characterized by a hydroxy group at the 7th position and two methyl groups at the 3rd and 4th positions, has garnered interest due to its potential therapeutic properties and its role as an intermediate in organic synthesis.
Scientific Research Applications
7-Hydroxy-3,4-dimethylindan-1-one has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
The primary target of 7-Hydroxy-3,4-dimethylindan-1-one is breast cancer cells . The compound has been shown to have cytotoxic effects on these cells, suggesting that it may interact with specific receptors or enzymes within these cells .
Mode of Action
This compound exerts its cytotoxicity via oxidative stress . It significantly increases intracellular reactive oxygen species (ROS) levels and induces lipid peroxidation . Furthermore, the compound increases caspase-3 and caspase-9 activities and slightly inhibits Bcl-2 levels . Interestingly, it also reduces mitochondrial ATP synthesis and induces mitochondrial uncoupling .
Biochemical Pathways
The increase in caspase-3 and caspase-9 activities indicates that the compound may trigger the intrinsic pathway of apoptosis .
Pharmacokinetics
The compound’s cytotoxic effects on breast cancer cells suggest that it is capable of reaching and interacting with its target cells .
Result of Action
The primary result of this compound’s action is the inhibition of breast cancer cell viability . This is achieved through the induction of oxidative stress, which leads to apoptosis, or programmed cell death .
Biochemical Analysis
Biochemical Properties
7-Hydroxy-3,4-dimethylindan-1-one plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The interaction with these enzymes can lead to the formation of reactive oxygen species, which can further interact with other biomolecules . Additionally, this compound can bind to certain receptors, modulating their activity and influencing downstream signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by increasing the levels of reactive oxygen species and activating caspase enzymes. This compound also affects mitochondrial function, leading to changes in ATP production and overall cellular energy metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in alterations in cellular function, including changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At higher doses, it can induce toxic effects, including liver damage and disruption of normal cellular function . The threshold for these effects varies depending on the specific animal model and experimental conditions.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites in the cell . The compound’s involvement in these pathways highlights its potential impact on overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound can be transported across cell membranes by specific transporters, influencing its localization and accumulation within different cellular compartments . Binding proteins can also play a role in its distribution, affecting its availability and activity in various tissues .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound can be localized to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum . Targeting signals and post-translational modifications can direct this compound to these locations, influencing its interactions with other biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-3,4-dimethylindan-1-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Friedel-Crafts acylation of 3,4-dimethylphenol with succinic anhydride, followed by cyclization and subsequent oxidation to yield the desired indanone . Another approach involves the use of a Diels-Alder reaction between a diene and a dienophile, followed by functional group modifications .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as temperature control and catalyst selection, are crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-3,4-dimethylindan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Jones reagent (chromic acid in acetone) or potassium permanganate.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 7-Oxo-3,4-dimethylindan-1-one or 7-Carboxy-3,4-dimethylindan-1-one.
Reduction: 7-Hydroxy-3,4-dimethylindan-1-ol.
Substitution: Halogenated derivatives such as 7-Bromo-3,4-dimethylindan-1-one.
Comparison with Similar Compounds
- 7-Hydroxy-3-methylindan-1-one
- 7-Hydroxy-4-methylindan-1-one
- 3,4-Dimethylindan-1-one
Comparison: 7-Hydroxy-3,4-dimethylindan-1-one is unique due to the presence of both hydroxy and methyl groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit enhanced potency as an enzyme inhibitor and greater stability under physiological conditions .
Properties
IUPAC Name |
7-hydroxy-3,4-dimethyl-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-6-3-4-8(12)11-9(13)5-7(2)10(6)11/h3-4,7,12H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHXUYFRRQUTNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C(C=CC(=C12)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456873 | |
Record name | 7-hydroxy-3,4-dimethylindan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53005-72-4 | |
Record name | 7-hydroxy-3,4-dimethylindan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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